molecular formula C26H25ClN2O3 B030582 (R)-(+)-Tolvaptan CAS No. 331947-66-1

(R)-(+)-Tolvaptan

Cat. No. B030582
CAS RN: 331947-66-1
M. Wt: 448.9 g/mol
InChI Key: GYHCTFXIZSNGJT-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tolvaptan involves a multi-step chemical process starting from 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The process includes acylation and reduction steps to produce 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, which is further subjected to acylation with 2-methylbenzoyl chloride and reduction with sodium borohydride, achieving an overall yield of about 45% (Yan Chuanwei et al., 2011).

Molecular Structure Analysis

The molecular structure of Tolvaptan has been confirmed through various analytical techniques, including X-ray diffraction, which validated the synthetic compound's identity as the target product. This analysis also revealed the presence of polymorphs, indicating the compound's ability to exist in multiple crystalline forms (Fan Xi-yuan, 2012).

Chemical Reactions and Properties

Tolvaptan's reactivity and stability have been extensively studied, demonstrating its degradation under various stress conditions such as acid/base hydrolysis, oxidation, and photolysis. These studies have been crucial for understanding the stability and shelf-life of Tolvaptan, as well as for developing suitable formulation strategies (Prinesh N. Patel et al., 2015).

Physical Properties Analysis

The physical properties of Tolvaptan, including its solubility in different solvents and its dissolution behavior, have been subject to optimization to enhance its bioavailability. Techniques like self-microemulsifying drug delivery systems (SMEDDS) have been employed to improve the dissolution rate, demonstrating the significance of formulation strategies in the drug's development process (Jong-Hwa Lee & G. Lee, 2022).

Chemical Properties Analysis

Tolvaptan's chemical properties, particularly its interaction with biological receptors, underscore its role as a vasopressin V2 receptor antagonist. The detailed chemical characterization, including identification and control of impurities during its synthesis, is pivotal for ensuring the purity and efficacy of the final pharmaceutical product (M. Sethi et al., 2014).

Scientific Research Applications

  • Renal Function and Electrolyte Management : Tolvaptan effectively increases the excretion of free water without causing electrolyte abnormalities or worsening renal function (Bhatt et al., 2014). It is also known for improving renal functions in rodent models of chronic kidney disease, particularly by activating the Nrf2/HO-1 antioxidant pathway through PERK phosphorylation (Fujiki et al., 2019).

  • Autosomal Dominant Polycystic Kidney Disease (ADPKD) : Tolvaptan slows cyst development and renal insufficiency progression in ADPKD in adult patients with chronic kidney disease stages 1–3 (Gansevoort et al., 2016). It has also been recognized as a promising treatment option in this condition, reducing growth in total kidney volume and slowing renal function decline (Blair & Keating, 2015).

  • Heart Failure : In patients with advanced heart failure, Tolvaptan has shown significant reductions in pulmonary capillary wedge pressure and right atrial pressure (Udelson et al., 2008). It is well tolerated in chronic heart failure patients, reducing body weight and edema, and normalizing serum sodium levels (Gheorghiade et al., 2003).

  • Hyponatremia Management : Tolvaptan is approved by the FDA for treating hyponatremia in conditions like heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (Zmily et al., 2011). It has shown efficacy in improving serum sodium levels in patients with the syndrome of inappropriate antidiuretic hormone secretion (SIADH), with minimal side effects (Verbalis et al., 2011).

  • Drug Interaction and Pharmacokinetics : Studies indicate that Tolvaptan does not require alteration in warfarin doses when co-administered (Shoaf & Mallikaarjun, 2012). A validated method for determining Tolvaptan and its metabolites in rat serum has been applied to evaluate its pharmacokinetics (Furukawa et al., 2014).

  • Potential Risks : Tolvaptan and its metabolites may inhibit human hepatic bile acid transporters, potentially contributing to liver injury in ADPKD patients (Slizgi et al., 2016). Also, Tolvaptan-induced liver injury in ADPKD clinical trials has been linked to inhibition of bile acid transporters and mitochondrial respiration (Woodhead et al., 2016).

Mechanism of Action

Target of Action

®-(+)-Tolvaptan, also known as Tolvaptan, primarily targets the vasopressin V2-receptor . Vasopressin, also known as antidiuretic hormone (ADH), is a hormone that plays a key role in maintaining osmotic balance. The V2-receptor is found in the walls of the vasculature and luminal membranes of renal collecting ducts .

Mode of Action

Tolvaptan acts as a selective and competitive antagonist at the vasopressin V2-receptor . This means it binds to the V2-receptor, blocking vasopressin from binding and exerting its effects. As a result, it inhibits the action of vasopressin, leading to an increase in urine volume and a decrease in urine osmolality . This results in a net excretion of free water, which can help correct hyponatremia (low blood sodium levels).

Biochemical Pathways

The primary biochemical pathway affected by Tolvaptan is the vasopressin-regulated water reabsorption pathway . Vasopressin normally acts on the V2-receptor to promote the reabsorption of water in the kidneys, helping to concentrate the urine and maintain body water balance. By blocking the V2-receptor, Tolvaptan disrupts this pathway, leading to increased water excretion .

Result of Action

The molecular and cellular effects of Tolvaptan’s action primarily involve changes in kidney function. By blocking the V2-receptor, Tolvaptan inhibits the reabsorption of water in the kidneys, leading to an increase in urine volume and a decrease in urine osmolality . This can help correct conditions like hyponatremia, where there is an excess of water relative to sodium in the body.

properties

IUPAC Name

N-[4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHCTFXIZSNGJT-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C4=C3C=CC(=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332136
Record name Samsca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist. Vasopressin acts on the V2 receptors found in the walls of the vasculature and luminal membranes of renal collecting ducts. By blocking V2 receptors in the renal collecting ducts, aquaporins do not insert themselves into the walls thus preventing water absorption. This action ultimately results in an increase in urine volume, decrease urine osmolality, and increase electrolyte-free water clearance to reduce intravascular volume and an increase serum sodium levels. Tolvaptan is especially useful for heart failure patients as they have higher serum levels of vasopressin.
Record name Tolvaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

331947-66-1, 150683-30-0
Record name Tolvaptan, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331947661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolvaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Samsca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLVAPTAN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2497LPNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (6.5 gm.) was suspended in methanol (104 ml) & water (10.4 ml) and then added sodium borohydride (0.385 gm.) at 30° C. and the reaction mixture was stirred for 1 hr. To the reaction mixture was added hydrochloric acid (39 ml). Then the reaction mixture was stirred for 2 hours. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (5.8 gm.).
Name
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
0.385 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a preferred embodiment of the present invention, starting material 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino) benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine of Formula 2 is reduced using hydrogenating agent in a solvent mixture containing alcohol and water to obtain Tolvaptan of Formula 1.
[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7-chloro-1-[2-methyl-4-(2-methyl benzoyl amino) benzoyl]-5 oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (2 gm) was suspended in methanol (48 ml) & water (12 ml) and then added sodium borohydride (0.236 gm.) at 25° C. and the reaction mixture was stirred for 1hr. To the reaction mixture was added water (12 ml) and stirred for 2 hours at 25-30° C. The solid obtained was collected by filtration and dried to give 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (1.70 gm).
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
48 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-Tolvaptan
Reactant of Route 2
Reactant of Route 2
(R)-(+)-Tolvaptan
Reactant of Route 3
Reactant of Route 3
(R)-(+)-Tolvaptan
Reactant of Route 4
(R)-(+)-Tolvaptan
Reactant of Route 5
Reactant of Route 5
(R)-(+)-Tolvaptan
Reactant of Route 6
(R)-(+)-Tolvaptan

Q & A

Q1: How does (R)-(+)-Tolvaptan exert its therapeutic effect in heart failure patients?

A: this compound is a potent and selective antagonist of vasopressin V2 receptors. By blocking the binding of vasopressin to its receptors in the kidneys, this compound prevents water reabsorption, leading to increased urine output (aquaresis) without affecting electrolyte excretion [, ]. This aquaretic effect is particularly beneficial for heart failure patients who often experience fluid overload (congestion) as a result of the body's compensatory mechanisms.

Q2: Does hypoalbuminemia in heart failure patients influence the effectiveness of this compound?

A: Research suggests that this compound may be particularly effective in heart failure patients with hypoalbuminemia (low serum albumin levels). A pilot study found that the addition of this compound to standard therapy, including low-dose loop diuretics, significantly increased urine output in heart failure patients with hypoalbuminemia compared to those without hypoalbuminemia []. This enhanced response may be attributed to the altered fluid distribution and pharmacokinetics often observed in hypoalbuminemic states.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.